4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with propyl and sulfonyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization with Propyl Groups:
Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include propyl alcohols, propyl aldehydes, or propyl carboxylic acids.
Reduction: Products may include propyl sulfides or thiols.
Substitution: Products depend on the substituents introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as antimicrobial, antiviral, or anticancer properties. Further research would be needed to explore these possibilities.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials or enhance catalytic activity.
Mechanism of Action
The mechanism of action of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial activity.
Sulfonamides: Sulfonamide antibiotics, such as sulfamethoxazole, share the sulfonamide functional group and are used to treat bacterial infections.
Uniqueness
What sets 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness could make it a valuable compound for developing new drugs or materials with specific desired properties.
Biological Activity
4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C21H28N2O4S2
- Molecular Weight : 436.6 g/mol
- CAS Number : 941944-81-6
Research indicates that derivatives of tetrahydroquinoline, including the compound , exhibit antimicrobial properties. The mechanisms include:
- Inhibition of Bacterial Enzymes : Studies have identified potential targets such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which are crucial for bacterial cell wall synthesis. The inhibition of these enzymes leads to compromised bacterial integrity and growth inhibition .
- Non-Surfactant Antimicrobial Activity : Experimental assays suggest that the compound does not disrupt bacterial membranes significantly but rather interacts with specific molecular targets to exert its antimicrobial effects .
Antimicrobial Activity
A study focused on the biological targets of N-benzenesulfonyl derivatives demonstrated that compounds related to tetrahydroquinoline exhibited significant activity against both gram-positive and gram-negative bacteria. The carboxyfluorescein leakage assay indicated that these compounds could inhibit bacterial growth without causing membrane disruption .
Anticancer Activity
Research on similar sulfonamide compounds has shown promising results in anticancer applications. For instance, several synthesized tetrahydroquinoline derivatives have been evaluated for their cytotoxicity against cancer cell lines. Notably, compounds with IC50 values lower than that of Doxorubicin (a standard chemotherapeutic agent) suggest that these derivatives may be more potent in certain contexts .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of tetrahydroquinoline were tested against multi-resistant strains of bacteria. The results indicated a significant reduction in bacterial growth rates when treated with these compounds, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
- Cytotoxicity Against Cancer Cells : A series of synthesized sulfonamide derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings revealed several compounds with lower IC50 values than traditional chemotherapeutics, indicating enhanced efficacy and potential for development into novel cancer therapies .
Properties
IUPAC Name |
4-propyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-3-6-17-8-11-20(12-9-17)29(26,27)22-19-10-13-21-18(16-19)7-5-14-23(21)28(24,25)15-4-2/h8-13,16,22H,3-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZUVWJVVXLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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